4-Chloro-2,3-difluoro-5-methoxybenzoic acid 4-Chloro-2,3-difluoro-5-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 1879026-31-9
VCID: VC11678933
InChI: InChI=1S/C8H5ClF2O3/c1-14-4-2-3(8(12)13)6(10)7(11)5(4)9/h2H,1H3,(H,12,13)
SMILES: COC1=C(C(=C(C(=C1)C(=O)O)F)F)Cl
Molecular Formula: C8H5ClF2O3
Molecular Weight: 222.57 g/mol

4-Chloro-2,3-difluoro-5-methoxybenzoic acid

CAS No.: 1879026-31-9

Cat. No.: VC11678933

Molecular Formula: C8H5ClF2O3

Molecular Weight: 222.57 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2,3-difluoro-5-methoxybenzoic acid - 1879026-31-9

Specification

CAS No. 1879026-31-9
Molecular Formula C8H5ClF2O3
Molecular Weight 222.57 g/mol
IUPAC Name 4-chloro-2,3-difluoro-5-methoxybenzoic acid
Standard InChI InChI=1S/C8H5ClF2O3/c1-14-4-2-3(8(12)13)6(10)7(11)5(4)9/h2H,1H3,(H,12,13)
Standard InChI Key CPDRDLQUCLLHJI-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C(=C1)C(=O)O)F)F)Cl
Canonical SMILES COC1=C(C(=C(C(=C1)C(=O)O)F)F)Cl

Introduction

Molecular and Structural Characteristics

Chemical Identity and Substitution Patterns

4-Chloro-2,3-difluoro-5-methoxybenzoic acid belongs to the class of halogenated benzoic acids, distinguished by its chlorine, fluorine, and methoxy substituents at positions 4, 2/3, and 5 of the aromatic ring, respectively. The molecular formula is hypothesized as C8H5ClF2O3\text{C}_8\text{H}_5\text{ClF}_2\text{O}_3, with a molecular weight of 222.58 g/mol based on analogous compounds . The presence of electron-withdrawing groups (chlorine, fluorine) and an electron-donating methoxy group creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Key Structural Features:

  • Chlorine at Position 4: Enhances lipophilicity and steric bulk, potentially affecting binding affinity in biological systems .

  • Fluorine Atoms at Positions 2 and 3: Contribute to metabolic stability and modulate acidity through inductive effects .

  • Methoxy Group at Position 5: Introduces steric hindrance and hydrogen-bonding capacity, which may influence solubility and crystal packing .

Synthetic Pathways and Optimization

Patent-Derived Synthesis Strategies

While no direct synthesis of 4-chloro-2,3-difluoro-5-methoxybenzoic acid is documented, analogous routes for difluorobenzoic acids provide a framework. A notable method from CN101381301A outlines the preparation of 4-chloro-2,5-difluorobenzoic acid via sequential halogenation, diazotization, and carboxylation . Adapting this approach:

  • Bromination and Fluorination: Starting with a nitrobenzene precursor, bromination at position 3 and fluorination at positions 2 and 5 could yield intermediate halonitrobenzenes.

  • Reduction and Diazotization: Reduction of the nitro group to an amine, followed by diazotization and fluorination, introduces fluorine atoms selectively .

  • Methoxy Group Introduction: Methoxylation via nucleophilic aromatic substitution (SNAr) under basic conditions, leveraging the activating effects of adjacent fluorine atoms.

  • Carboxylation: Grignard reagent formation with subsequent carbon dioxide quenching, as demonstrated in the synthesis of 4-chloro-2,5-difluorobenzoic acid .

Challenges in Synthesis:

  • Regioselectivity: Competing reactions at ortho/para positions due to fluorine’s directing effects.

  • Stability of Intermediates: Diazonium salts and Grignard reagents require stringent temperature control (-20°C to 0°C) .

Physicochemical Properties and Stability

Comparative Analysis with Analogues

Data from 4-chloro-2-fluoro-5-hydroxybenzoic acid (CAS 91659-14-2) and MDM2 inhibitors suggest the following properties for 4-chloro-2,3-difluoro-5-methoxybenzoic acid:

PropertyValue/CharacteristicBasis in Literature
Melting Point180–185°C (estimated)Analogues with similar halogens
LogP1.88–2.15Hydrophobic substituents
Aqueous Solubility<1 mg/mL (pH 7.4)High halogen content
pKa2.8–3.2 (carboxylic acid)Electron-withdrawing groups

Stability in Solution

Medicinal chemistry studies on benzoic acid derivatives highlight decomposition pathways influenced by substituents. For example, compound 31 in MDM2 inhibitor research exhibited 18% decomposition in cell culture media over 48 hours due to carboxylic acid reactivity . The methoxy group in 4-chloro-2,3-difluoro-5-methoxybenzoic acid may mitigate such instability by sterically shielding the carboxyl group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator